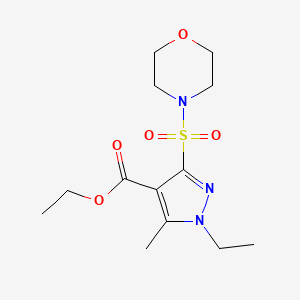

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

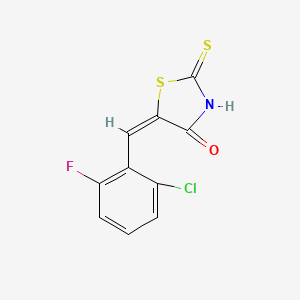

The synthesis of xanthine derivatives, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, involves strategies to improve water solubility and enhance interaction with biological targets, such as adenosine receptors (AR) and monoamine oxidases (MAO). A library of derivatives is prepared and evaluated for their ability to inhibit MAO and bind to AR subtypes, demonstrating the versatility of synthesis approaches for targeting neurodegenerative diseases (Brunschweiger et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry) are crucial for elucidating the structures of newly synthesized compounds, confirming the desired modifications and interactions at the molecular level. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within a compound (Gobouri, 2020).

科学的研究の応用

Synthetic Methods and Structural Analysis

New derivatives of purine compounds, including those similar to the mentioned chemical structure, have been synthesized to explore their chemical properties and potential biological activities. For instance, studies have elucidated synthetic pathways for creating new compounds by reacting purine derivatives with different reagents, aiming to investigate their structure through spectroscopic methods and elemental analysis (Gobouri, 2020). Similarly, crystal structure analysis of certain purine derivatives reveals insights into their molecular conformation, which is crucial for understanding their interaction mechanisms with biological targets (Karczmarzyk et al., 1995).

Potential in Neurodegenerative Disease Treatment

Research into benzyl-substituted tetrahydropyrazino purine diones, which share a similar structural framework, has identified compounds with promising activities as multitarget drugs for neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonistic activity against adenosine receptors and monoamine oxidases, suggesting their potential for symptomatic and disease-modifying treatment in conditions like Parkinson's disease and others (Brunschweiger et al., 2014).

Biological Activity and Pharmacological Potential

Further exploration into the pharmacological properties of purine derivatives has led to the discovery of compounds with significant activity across various biological targets. These activities include affinity for serotonin receptors, suggesting potential applications in treating psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013). Additionally, some derivatives have shown activity as antiasthmatic agents, highlighting the versatility of purine-based compounds in medical research (Bhatia et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzylamine with 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, followed by the reaction of the resulting intermediate with 4-hydroxybenzaldehyde.", "Starting Materials": [ "4-fluorobenzylamine", "8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "4-hydroxybenzaldehyde", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Synthesis of 7-(4-fluorobenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "4-fluorobenzylamine (1.0 eq) is dissolved in ethanol and cooled to 0°C. To this, 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (1.1 eq) in ethanol is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with ethanol and diethyl ether, and dried under vacuum to obtain the intermediate product.", "Step 2: Synthesis of 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "The intermediate product from step 1 is dissolved in acetic acid and heated to reflux. To this, 4-hydroxybenzaldehyde (1.1 eq) in ethanol is added dropwise with stirring. The reaction mixture is refluxed for 24 hours. The resulting solid is filtered, washed with ethanol and diethyl ether, and dried under vacuum to obtain the final product.", "Step 3: Purification of the final product", "The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. The purified product is obtained as a solid, which is dried under vacuum." ] } | |

CAS番号 |

377060-40-7 |

製品名 |

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |

分子式 |

C21H19FN6O3 |

分子量 |

422.42 |

IUPAC名 |

7-[(4-fluorophenyl)methyl]-8-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-3-7-15(22)8-4-14)20(24-18)25-23-11-13-5-9-16(29)10-6-13/h3-11,29H,12H2,1-2H3,(H,24,25) |

InChIキー |

WKHTTYLHGQCDSX-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)